

# Molecular structure and conformation of 2-Amino-5-bromonicotinaldehyde

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## Compound of Interest

Compound Name: 2-Amino-5-bromonicotinaldehyde

Cat. No.: B112263

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **2-Amino-5-bromonicotinaldehyde**

**Authored by: A Senior Application Scientist**

## Abstract

**2-Amino-5-bromonicotinaldehyde** is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique trifecta of functional groups—a nucleophilic amino group, an electrophilic aldehyde, and a versatile bromine substituent on a pyridine scaffold—renders it a highly valuable precursor for the synthesis of a diverse range of complex molecules, including kinase inhibitors and novel fluorescent probes.<sup>[1]</sup> This guide provides an in-depth analysis of its molecular structure, conformational preferences, and the underlying physicochemical principles that govern its reactivity. We will explore its synthesis, spectroscopic characterization, and the critical role of intramolecular hydrogen bonding in defining its most stable conformation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

## Introduction to 2-Amino-5-bromonicotinaldehyde

**2-Amino-5-bromonicotinaldehyde** (CAS: 206997-15-1) is a substituted pyridine derivative with the molecular formula  $C_6H_5BrN_2O$ .<sup>[2]</sup> The strategic placement of its functional groups on the pyridine ring creates a molecule with distinct electronic and steric properties that are

instrumental in its synthetic applications. The amino group at the 2-position and the aldehyde at the 3-position can act in concert, often stabilized by a strong intramolecular hydrogen bond, which significantly influences the molecule's planarity and reactivity. The bromine atom at the 5-position serves as a key site for post-synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions, making it an ideal scaffold for building molecular libraries for structure-activity relationship (SAR) studies.<sup>[1]</sup>

**Table 1: Physicochemical Properties of 2-Amino-5-bromonicotinaldehyde**

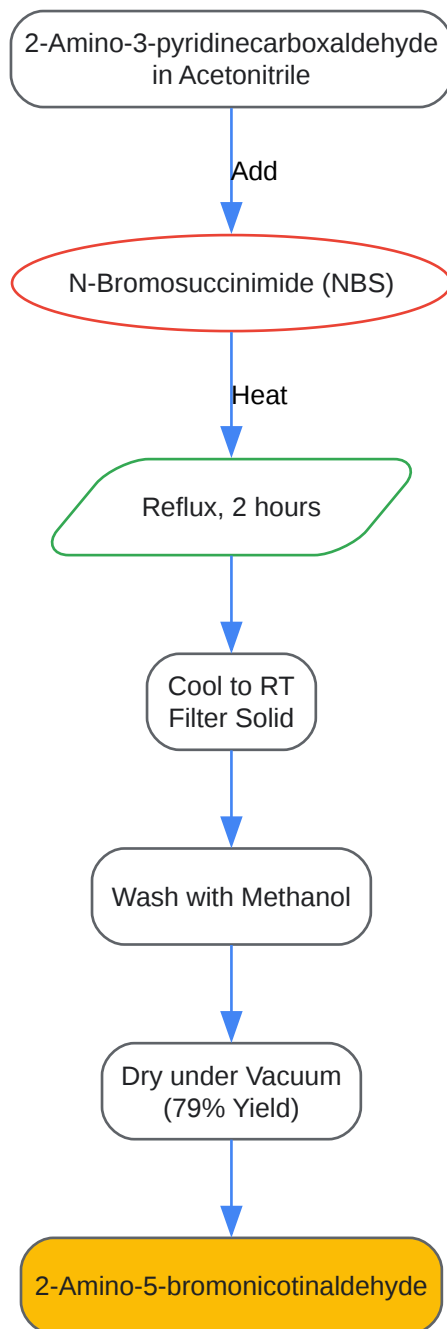
Property	Value	Reference(s)
CAS Number	206997-15-1	<sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O	<sup>[1]</sup> <sup>[2]</sup> <sup>[4]</sup>
Molecular Weight	201.02 g/mol	<sup>[1]</sup> <sup>[4]</sup>
Appearance	Light yellow to yellow or brown solid	<sup>[3]</sup>
Melting Point	167-169°C	<sup>[1]</sup> <sup>[2]</sup>
Boiling Point	300.5 ± 42.0 °C (Predicted)	<sup>[2]</sup>
Density	1.782 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[2]</sup>
Storage	2-8°C, under inert gas (Nitrogen or Argon)	<sup>[1]</sup>

## Synthesis and Mechanistic Considerations

The most common and efficient synthesis of **2-Amino-5-bromonicotinaldehyde** involves the regioselective bromination of 2-amino-3-pyridinecarboxaldehyde.

## Diagram 1: Synthetic Workflow

## Synthesis of 2-Amino-5-bromonicotinaldehyde



## Conformational Isomers of 2-Amino-5-bromonicotinaldehyde

## Syn-Conformer (Favored)

Stabilized by strong  
N-H...O Intramolecular  
Hydrogen Bond (IHB)

## Anti-Conformer (Disfavored)

Higher energy;  
no IHB stabilization

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## Sources

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